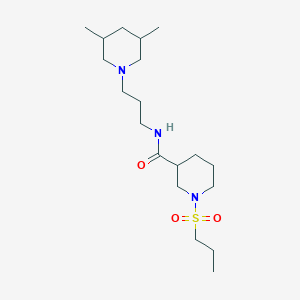

N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide

Description

N-(3-(3,5-Dimethylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core linked to a 3,5-dimethylpiperidine group via a propyl chain. The compound is distinguished by a propylsulfonyl substituent on the piperidine nitrogen, which contributes to its unique electronic and steric properties. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzyme inhibition or viral entry pathways.

Properties

IUPAC Name |

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-propylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O3S/c1-4-11-26(24,25)22-10-5-7-18(15-22)19(23)20-8-6-9-21-13-16(2)12-17(3)14-21/h16-18H,4-15H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDUWXDCTQOKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CC(CC(C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)piperidine-4-carboxamide derivatives , which are frequently modified at the piperidine nitrogen to optimize pharmacological properties. Below is a detailed comparison with structurally related analogs from the evidence:

Key Observations:

Substituent Effects on Synthesis Yield :

- Electron-withdrawing groups (e.g., dichlorophenyl in 7hh ) generally result in moderate yields (60%), while bulkier substituents (e.g., naphthyl in ) or highly halogenated groups (e.g., difluorophenyl in 7jj ) reduce yields to 33–51% due to steric hindrance or reactivity challenges .

- The propylsulfonyl group in the target compound may exhibit similar synthetic challenges, though specific data are unavailable.

Impact of Substituents on Purity :

- All analogs in the evidence achieved >98% HPLC purity after purification, suggesting robust synthetic protocols (e.g., flash chromatography, HPLC) . The target compound would likely require similar purification steps.

Structural Diversity and Pharmacological Relevance: Aryloxazole-containing analogs (e.g., 7hh, 7bb) demonstrate HCV entry inhibition, attributed to their planar aromatic systems enabling π-π interactions with viral envelope proteins . The propylsulfonyl group in the target compound introduces a sulfone moiety, which may enhance metabolic stability or alter binding kinetics compared to aryloxazole derivatives. Sulfonyl groups are known to improve solubility and reduce off-target interactions .

Piperidine and Linker Modifications: The 3,5-dimethylpiperidine group in the target compound is a common feature in HCV inhibitors, likely contributing to basicity and membrane permeability . Analogs with alternative linkers (e.g., diethylamino-butyl in ) show reduced potency, underscoring the importance of the propyl-dimethylpiperidine spacer for optimal activity .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s scaffold allows for modular substitution, enabling rapid exploration of structure-activity relationships (SAR). For example, replacing the aryloxazole group with sulfonyl (as in the target) or benzothiolo[3,2-d]pyrimidinyl () groups could shift biological targets from viral entry to enzyme inhibition .

- Unmet Needs : While aryloxazole derivatives prioritize HCV inhibition, the sulfonyl-modified target compound may offer advantages in central nervous system (CNS) penetration or kinase inhibition , given sulfonyl groups' prevalence in such therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.